2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the class of cyclopenta[d]pyrimidinone derivatives functionalized with sulfanyl acetamide substituents. Its core structure features a bicyclic cyclopenta[d]pyrimidinone scaffold, a dimethylamino-propyl side chain at position 1, and a sulfanyl-linked acetamide group substituted with a 4-ethoxyphenyl moiety at position 2.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-4-29-17-11-9-16(10-12-17)23-20(27)15-30-21-18-7-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSMRIFNTWLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can be achieved through a multi-step process:
Formation of the Cyclopenta[d]pyrimidine Core: This can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its interaction with specific molecular targets. It could act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas from cited evidence.
Functional and Pharmacological Insights
Amino-Alkyl Side Chain Variations The dimethylamino-propyl group in the target compound may improve aqueous solubility compared to the diethylamino-propyl analog . However, diethylamino derivatives often exhibit enhanced membrane permeability due to increased lipophilicity. The cyclopenta-thienopyrimidine core in introduces sulfur atoms, which may alter redox properties and binding affinity compared to the oxygen-based cyclopenta[d]pyrimidinone scaffold.
In contrast, the 3,4-difluorophenyl group in offers electron-withdrawing effects and enhanced metabolic stability. The 2-isopropylphenyl substituent in introduces steric hindrance, which could limit off-target interactions but reduce binding pocket accessibility.
Synthetic Accessibility The target compound’s synthesis likely parallels methods for analogs in , such as coupling sulfanyl-acetamide intermediates with cyclopenta[d]pyrimidinone precursors under Pd-catalyzed or nucleophilic substitution conditions.
Biological Activity
The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment. This article explores its biological activity through a synthesis of research findings, case studies, and relevant data.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 898460-11-2 |
Structure
The structure of the compound includes a cyclopentapyrimidine core, which is significant for its biological interactions. The presence of a dimethylamino group and an ethoxyphenyl moiety enhances its pharmacological potential.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor activity. A study evaluated derivatives of 1-[3-(dimethylamino)propyl]indolin-2-one , revealing that compounds with similar structural features showed potent activity against various human cancer cell lines, with IC values ranging from 0.45 to 5.08 μM .
The proposed mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis. The compound's structural similarity to known inhibitors like Sunitinib suggests it may also target vascular endothelial growth factor (VEGF) pathways, contributing to its antitumor effects .
Case Studies
- In Vitro Studies : In vitro evaluations demonstrated that the compound effectively inhibited cell proliferation in multiple cancer types, including breast and prostate cancer cells. The selectivity for VEGF-stimulated human umbilical vein endothelial cells (HUVECs) over basic fibroblast growth factor (bFGF)-stimulated HUVECs was notable, indicating a targeted action on angiogenic pathways .
- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound. The modulation of angiogenesis and tumor microenvironment was evident through histological analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
